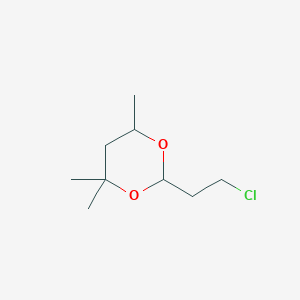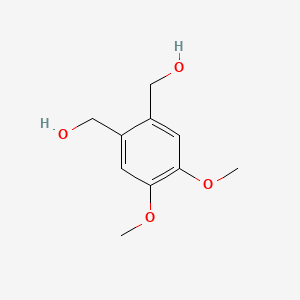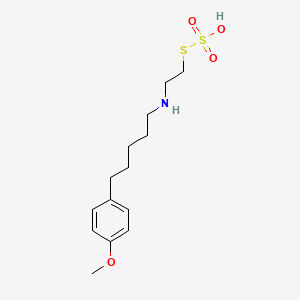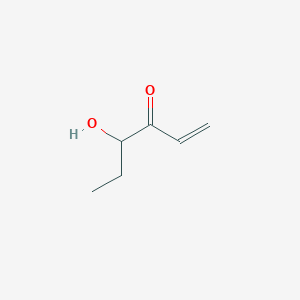
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne is a chemical compound with the molecular formula C8H22O6Si2. It is a mono-constituent substance known for its unique structure, which includes silicon and oxygen atoms arranged in a specific configuration. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne typically involves the reaction of dimethyldiethoxysilane with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, replacing methoxy groups with other functional groups. Common reagents used in these reactions include acids, bases, and organometallic compounds.
Applications De Recherche Scientifique
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic reactions.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Mécanisme D'action
The mechanism of action of 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne involves its interaction with various molecular targets, primarily through the formation and cleavage of silicon-oxygen bonds. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne can be compared with other similar compounds such as:
Dimethyldiethoxysilane: A precursor used in the synthesis of the target compound.
1,2-Bis(trimethoxysilyl)ethane: Another silicon-containing compound with similar reactivity.
Hexamethoxydisilylethane: A related compound with different functional groups. The uniqueness of this compound lies in its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
18293-89-5 |
|---|---|
Formule moléculaire |
C8H18O6Si2 |
Poids moléculaire |
266.39 g/mol |
Nom IUPAC |
trimethoxy(2-trimethoxysilylethynyl)silane |
InChI |
InChI=1S/C8H18O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h1-6H3 |
Clé InChI |
ZLKLMRLGECUBBA-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C#C[Si](OC)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


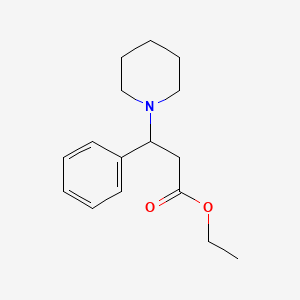
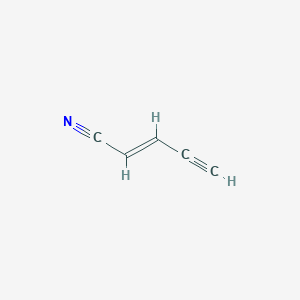
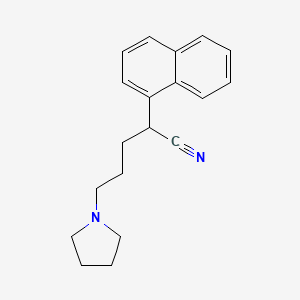

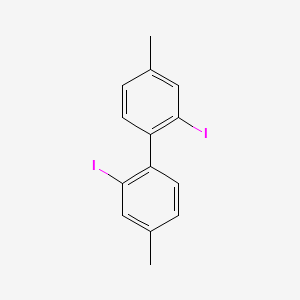
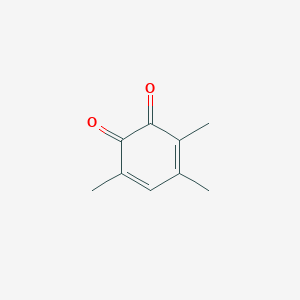
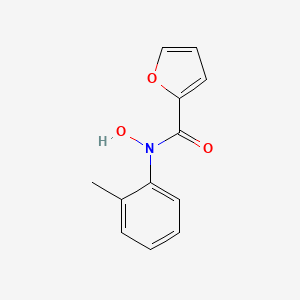
![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)

![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
